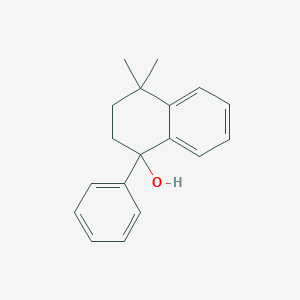
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to a tetrahydronaphthalene ring system, which is further substituted with a phenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is advantageous due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
(1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: A stereoisomer with different spatial arrangement of atoms, leading to distinct biological activities.
Phenol, 4-(1,1-dimethylpropyl)-: Contains a phenol group instead of a hydroxyl group on a tetrahydronaphthalene ring, resulting in different chemical behavior.
Uniqueness
4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
58978-26-0 |
|---|---|
Fórmula molecular |
C18H20O |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-phenyl-2,3-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C18H20O/c1-17(2)12-13-18(19,14-8-4-3-5-9-14)16-11-7-6-10-15(16)17/h3-11,19H,12-13H2,1-2H3 |
Clave InChI |
JNSVUURYJFLFSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=CC=CC=C21)(C3=CC=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)


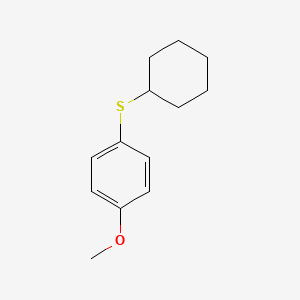


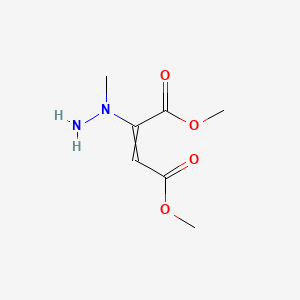
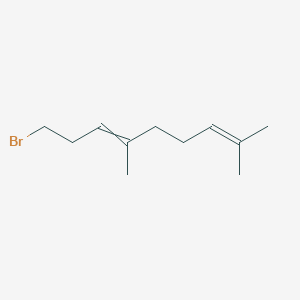
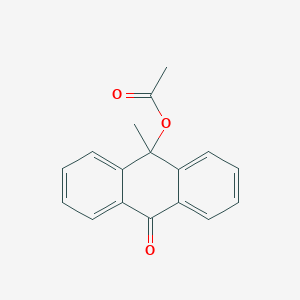




![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
